molecular formula C18H16N2O4 B8578851 5-hydroxy-2-[3-(4-methoxyphenoxy)phenyl]-3-methylpyrimidin-4-one

5-hydroxy-2-[3-(4-methoxyphenoxy)phenyl]-3-methylpyrimidin-4-one

Cat. No.: B8578851
M. Wt: 324.3 g/mol
InChI Key: TVHMMAYJPULDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as methoxyphenol, methyl iodide, and various catalysts under controlled temperature and pressure conditions . Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing large-scale reactors and advanced purification techniques.

Chemical Reactions Analysis

5-hydroxy-2-[3-(4-methoxyphenoxy)phenyl]-3-methylpyrimidin-4-one can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-[3-(4-methoxyphenoxy)phenyl]-3-methylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through inhibition of certain enzymes or receptors, modulation of signaling pathways, or interaction with cellular components . Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

5-hydroxy-2-[3-(4-methoxyphenoxy)phenyl]-3-methylpyrimidin-4-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and applications

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

5-hydroxy-2-[3-(4-methoxyphenoxy)phenyl]-3-methylpyrimidin-4-one

InChI

InChI=1S/C18H16N2O4/c1-20-17(19-11-16(21)18(20)22)12-4-3-5-15(10-12)24-14-8-6-13(23-2)7-9-14/h3-11,21H,1-2H3

InChI Key

TVHMMAYJPULDQY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=C(C1=O)O)C2=CC(=CC=C2)OC3=CC=C(C=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 40.0 mg (0.118 mmol) 2-(3-hydroxyphenyl)-5-[(4-methoxybenzyl)oxy]-3-methylpyrimidin-4(3H)-one in 1 ml NMP was added 27.6 mg (0.118 mmol) 4-iodoanisole, 46.2 mg (0.142 mmol) Cs2CO3, 2.18 μl (0.012 mmol) 2,2,6,6-tetramethyl-3,5-heptanedione, and 5.85 mg (0.059 mmol) copper(I) iodide. The reaction mixture was heated to 180° C. for 30 min in microwave, diluted with 2 ml water, extracted with 10 ml EtOAc, and concentrated in vacuo. The oil was dissolved in 1 ml CH2Cl2, 1 ml TFA was added, and then concentrated in vacuo. Purification by mass-guided high throughput purification gave 10.0 mg (26% yield) of 5-hydroxy-2-[3-(4-methoxyphenoxy)phenyl]-3-methylpyrimidin-4(3H)-one. 1H NMR δ (ppm) (DMSO-d6): 7.50 (1H, s), 7.45 (1H, t, J=7.93 Hz), 7.25 (1H, d, J=7.66 Hz), 7.09-7.02 (4H, m), 6.98 (2H, d, J=8.74 Hz), 3.75 (3H, s), 2.54 (3H, s). HRMS (ESI positive) calc M+H=325.1181 found 325.11.
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
27.6 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
46.2 mg
Type
reactant
Reaction Step One
Quantity
2.18 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
5.85 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

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